2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid
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Overview
Description
2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of a pyridine ring attached to a sulfanylacetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid typically involves the following steps :
Reaction of Pyridine with Thiol: Pyridine is reacted with a thiol to form pyridine-4-ylmethylthiol.
Reaction with Bromoacetic Ester: The pyridine-4-ylmethylthiol is then reacted with bromoacetic ester to yield pyridine-4-ylmethylsulfanylacetic acid.
Chemical Reactions Analysis
2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their structure and function. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
2-[(Pyridin-3-ylmethyl)sulfanyl]acetic acid: Similar structure but with the pyridine ring attached at the 3-position.
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid: Similar structure but with the pyridine ring attached at the 2-position.
2-[(Pyridin-4-ylmethyl)thio]acetic acid: Similar structure but with a thioether group instead of a sulfanyl group.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2-(pyridin-4-ylmethylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-12-5-7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLBEMCCEBDDMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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